2-Chloro-3-methylbenzotrifluoride

Physical property differentiation Distillation optimization Purification workflow

2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0, C8H6ClF3, molecular weight 194.58 g/mol) is a halogenated aromatic compound classified as a chloro-substituted benzotrifluoride derivative. This compound features a benzene ring bearing a trifluoromethyl group at the 1-position, a chlorine atom at the 2-position, and a methyl group at the 3-position.

Molecular Formula C8H6ClF3
Molecular Weight 194.58 g/mol
CAS No. 74483-48-0
Cat. No. B1281123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylbenzotrifluoride
CAS74483-48-0
Molecular FormulaC8H6ClF3
Molecular Weight194.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(F)(F)F)Cl
InChIInChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3
InChIKeyNJLAMXMEANIPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0): Core Properties and Structural Specifications for Procurement


2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0, C8H6ClF3, molecular weight 194.58 g/mol) is a halogenated aromatic compound classified as a chloro-substituted benzotrifluoride derivative . This compound features a benzene ring bearing a trifluoromethyl group at the 1-position, a chlorine atom at the 2-position, and a methyl group at the 3-position . The ortho-relationship between the chlorine and trifluoromethyl substituents creates a distinct electronic environment that influences its reactivity in nucleophilic aromatic substitution and metalation reactions [1]. It is commercially available as a solid with a predicted boiling point of 175.9±35.0 °C (atmospheric) and density of 1.287±0.06 g/cm³ .

Why Generic Substitution of 2-Chloro-3-methylbenzotrifluoride with Regioisomers Fails in Synthetic Applications


The substitution pattern of chloro-methyl-trifluoromethyl benzene derivatives dictates both physical properties and reaction outcomes. The 2-chloro-3-methyl substitution pattern (ortho-chloro relative to CF3, meta-methyl relative to CF3) cannot be interchanged with its 2-chloro-4-methyl regioisomer (CAS 74483-46-8) without altering reaction selectivity and product profiles . Specifically, the 2-position metalation chemistry that enables selective functionalization is intrinsically dependent on the 3-substituent's electronic and steric contributions [1]. Furthermore, the 2,3-substitution pattern versus 2,4-substitution yields different boiling points under reduced pressure—82-84°C at 40 mBar for the target compound versus 184.6°C at 760 mmHg (predicted) for the 2-chloro-4-methyl isomer —which affects distillation and purification workflows. Substituting with non-chlorinated 3-methylbenzotrifluoride (CAS 401-79-6) eliminates the chlorine handle entirely, precluding cross-coupling and nucleophilic aromatic substitution chemistry .

Quantitative Differentiation Evidence for 2-Chloro-3-methylbenzotrifluoride (CAS 74483-48-0)


Reduced Pressure Boiling Point Differentiates 2-Chloro-3-methyl from 2-Chloro-4-methyl Regioisomer

The boiling point of 2-chloro-3-methylbenzotrifluoride under reduced pressure (40 mBar) is 82-84°C . In contrast, the 2-chloro-4-methyl regioisomer (CAS 74483-46-8) exhibits an atmospheric boiling point of 184.6°C . While direct reduced-pressure data for the 4-methyl isomer is not available from primary sources, the structural difference predicts distinct volatility profiles that impact separation and purification strategy selection.

Physical property differentiation Distillation optimization Purification workflow

Predicted Density Difference: 2-Chloro-3-methylbenzotrifluoride vs. Non-Chlorinated 3-Methylbenzotrifluoride

The predicted density of 2-chloro-3-methylbenzotrifluoride is 1.287±0.06 g/cm³ . The non-chlorinated analog 3-methylbenzotrifluoride (CAS 401-79-6) has a measured density of 1.148 g/mL at 25°C . The addition of a chlorine atom increases predicted density by approximately 0.139 g/cm³ (12.1% increase), which affects phase separation behavior and solvent miscibility calculations in synthetic workflows.

Density comparison Physical property Solvent miscibility

Purity Specification Benchmarking: 95% (GC) Minimum Assay for 2-Chloro-3-methylbenzotrifluoride

Commercially available 2-chloro-3-methylbenzotrifluoride from Thermo Scientific (Acros Organics) is specified at 95% minimum purity by GC, with a 94% minimum assay range . The 2-chloro-4-methyl regioisomer is offered at 97+% purity from certain vendors . The 2,5-dichloro-3-methyl analog (CAS 1806346-98-4) is available at NLT 98% purity . These differing purity grades reflect distinct synthetic routes and purification challenges inherent to each substitution pattern.

Purity specification Quality control Procurement standardization

Regioselective Metalation Chemistry: 2-Position Reactivity Differentiates 3-Substituted Benzotrifluorides from Other Substitution Patterns

US Patent 6,462,240 (Dow AgroSciences) establishes a general method for selective deprotonation and functionalization of 3-substituted benzotrifluorides at the 2-position [1]. This class-level reactivity applies to 2-chloro-3-methylbenzotrifluoride, which bears both the requisite 3-substituent (methyl) and a 2-chloro group that may undergo metal-halogen exchange or directed ortho-metalation depending on reaction conditions [2]. The regioisomeric 2-chloro-4-methylbenzotrifluoride lacks the 3-substituent required for this specific selectivity paradigm, and the non-chlorinated 3-methylbenzotrifluoride lacks the chlorine handle for subsequent cross-coupling chemistry.

Regioselective deprotonation Organolithium chemistry Functionalization strategy

Sigma-Aldrich Rare Chemical Library Classification: Unique Sourcing Profile

Sigma-Aldrich explicitly categorizes 2-chloro-3-methylbenzotrifluoride (Catalog No. MNO000172) as part of its "collection of unique chemicals" provided to early discovery researchers, noting that analytical data is not collected for this product and sales are final on an "AS-IS" basis . In contrast, standard benzotrifluoride derivatives (e.g., benzotrifluoride itself, 99% grade) are offered with full analytical data packages and return policies [1]. This sourcing distinction signals that 2-chloro-3-methylbenzotrifluoride occupies a specialized niche—suitable for exploratory research but not for GMP or regulated manufacturing without additional vendor qualification.

Early discovery research Unique chemical collection Specialty procurement

Validated Application Scenarios for 2-Chloro-3-methylbenzotrifluoride Based on Evidence


Synthesis of 2-Functionalized-6-(trifluoromethyl)benzene Derivatives via Regioselective Metalation

As established in US Patent 6,462,240, 3-substituted benzotrifluorides undergo selective deprotonation at the 2-position when treated with alkyl lithium in the presence of an amine catalyst [1]. 2-Chloro-3-methylbenzotrifluoride meets the structural criteria for this methodology, enabling subsequent trapping with electrophiles to install diverse functionality at the 2-position. This strategy is particularly valuable for preparing 2-substituted-6-(trifluoromethyl)benzenesulfonyl chlorides, which serve as intermediates for herbicidal sulfonamide and phosphonosulfonate compounds [1].

Scaffold for Nucleophilic Aromatic Substitution and Cross-Coupling Chemistry

The ortho-relationship between chlorine and trifluoromethyl groups in 2-chloro-3-methylbenzotrifluoride creates an activated system for nucleophilic aromatic substitution [2]. The chlorine atom serves as a leaving group or metalation site for subsequent transformations. The density of this compound (1.287±0.06 g/cm³ predicted) differs from non-chlorinated 3-methylbenzotrifluoride (1.148 g/mL at 25°C), confirming the presence of the chlorine handle that is essential for these reaction types . This compound provides a platform for accessing diverse 2-substituted-3-methylbenzotrifluoride derivatives via palladium-catalyzed cross-couplings.

Early Discovery Research Requiring Unique Benzotrifluoride Building Blocks

Sigma-Aldrich specifically offers 2-chloro-3-methylbenzotrifluoride through its unique chemicals collection for early discovery researchers . The boiling point (82-84°C at 40 mBar) is documented and enables reliable purification by vacuum distillation . This compound is appropriate for hit-to-lead chemistry and SAR studies where the 2-chloro-3-methyl substitution pattern is required, but is not intended for GMP manufacturing or regulated applications without additional qualification.

Intermediate for Agrochemical Lead Optimization

Benzotrifluoride derivatives, including chloro-substituted variants, are established intermediates in herbicide development [1]. The structural features of 2-chloro-3-methylbenzotrifluoride—specifically the CF3 group for metabolic stability and lipophilicity, combined with a chlorine handle for diversification—align with design principles for crop protection agents. The 95% purity grade available commercially is suitable for laboratory-scale synthesis of candidate agrochemicals, though users should verify purity via in-house GC analysis before committing valuable downstream intermediates.

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